5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Chemical Structure and Properties
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS: 1018143-96-8) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a methyl (-CH₃) group at position 5, and a carboxylic acid (-COOH) moiety at position 6. Its molecular formula is C₉H₆F₃N₃O₂, with a molecular weight of 245.16 g/mol . The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) to introduce substituents at positions 5 and 7 .
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-4-2-5(8(16)17)15-7(13-4)3-6(14-15)9(10,11)12/h2-3H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLOMZHLNUJZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by cyclization and subsequent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are widely explored in medicinal and materials chemistry due to their tunable electronic properties and biological relevance. Below is a detailed comparison of the target compound with structural analogs:
Structural Modifications and Substituent Effects
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group (-CF₃) in the target compound contributes to moderate lipophilicity (logP ~2.1). Analogs with pentafluoroethyl (-CF₂CF₃) or phenyl groups exhibit higher logP values (~3.5), enhancing membrane permeability but reducing aqueous solubility .
- Thermal Stability : Methyl and cyclopropyl substituents improve thermal stability (decomposition >200°C), whereas furan-containing analogs degrade at lower temperatures (~150°C) due to heteroaromatic ring instability .
Biological Activity
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
- Molecular Formula : C9H6F3N3O2
- Molecular Weight : 245.16 g/mol
- CAS Number : 1018143-96-8
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | 66% viability at 100 µM |
| Related compound | MCF-7 (breast cancer) | 2.74 |
| Related compound | HepG2 (liver cancer) | 4.92 |
The anticancer activity is often attributed to the presence of the trifluoromethyl group and the carboxylic acid functionality, which enhance the compound's interaction with cellular targets.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Notable antifungal activity |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
Pyrazolo[1,5-a]pyrimidines are recognized for their anti-inflammatory properties. The compound has been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways:
- COX-2 Inhibition : Compounds in this class have been shown to inhibit COX-2 with IC50 values in the nanomolar range, indicating potential for treating inflammatory conditions.
Case Studies
- Study on A549 Cells : A study evaluated the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives on A549 lung adenocarcinoma cells. The results indicated that modifications in substituents significantly affected the anticancer activity.
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of similar compounds against resistant strains of Staphylococcus aureus. The results highlighted the potential of these compounds in combating multidrug-resistant infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid?
- Methodological Answer : The compound is synthesized via cyclization of precursors such as 5-amino-3-substituted pyrazoles with ketone or ester derivatives. A validated route involves using PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) and triethylamine in 1,4-dioxane under inert atmosphere at 20°C for 2 hours, followed by coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling (Pd catalysis) . Key steps:
| Reagent/Condition | Role |
|---|---|
| PyBroP | Activates carboxylic acid for nucleophilic substitution |
| PdCl₂(PPh₃)₂ | Catalyst for cross-coupling |
| Na₂CO₃ | Base for deprotonation |
- Purification often involves column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Characterization relies on:
- ¹H/¹³C NMR : Peaks for the trifluoromethyl group (δ ~120-125 ppm in ¹³C, split into quartets in ¹H NMR due to coupling with fluorine) and carboxylic acid proton (broad δ ~12-13 ppm if protonated) .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and CF₃ (~1150 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., 278.0779 Da via HRMS) .
Q. What are the known biological targets or applications of this compound?
- Methodological Answer : Pyrazolo[1,5-a]pyrimidines are studied as kinase inhibitors (e.g., cyclin-dependent kinases) and enzyme antagonists. The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, while the carboxylic acid moiety allows derivatization for solubility optimization. Anticancer activity is assessed via assays measuring IC₅₀ against cell lines (e.g., MCF-7 breast cancer) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer : Critical parameters include:
- Solvent Choice : 1,4-Dioxane or DMF improves solubility of intermediates .
- Catalyst Loading : PdCl₂(PPh₃)₂ at 5-10 mol% balances cost and efficiency .
- Temperature Control : Reflux (110°C) for cross-coupling ensures completion but risks decomposition; monitor via TLC .
- Workflow Example :
Step 1: Cyclization at 20°C, 2h → Step 2: Cross-coupling at 110°C, 24h → Yield: 93% (reported) [[14]]
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Impurity Identification : Compare experimental ¹H NMR with computational predictions (DFT calculations) .
- Isomerization Check : Pyrazolo[1,5-a]pyrimidines may form regioisomers during synthesis; use 2D NMR (NOESY) to confirm spatial proximity of substituents .
- X-ray Crystallography : Definitive structural confirmation (e.g., dihedral angles between fused rings <2°) .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Derivatization : Convert carboxylic acid to esters (e.g., ethyl ester) for increased lipophilicity .
- Salt Formation : Use sodium or potassium salts to improve aqueous solubility .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance stability and target delivery .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity Assessment : Re-crystallize from cyclohexane/CH₂Cl₂ (1:1 v/v) and repeat DSC analysis .
- Polymorphism Screening : Use solvent-drop grinding to identify stable crystalline forms .
- Reported Data : Melting points for similar compounds range 257–259°C (depending on substituents) .
Q. Why might biological activity vary across similar pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The trifluoromethyl group at position 2 improves target binding vs. chlorine or methyl groups .
- Electron-Withdrawing Effects : Carboxylic acid at position 7 modulates electron density, affecting π-π stacking with enzyme active sites .
- Case Study : Derivatives with 4-tolyl substituents show 10-fold higher CDK9 inhibition than phenyl analogs .
Tables for Key Data
Table 1 : Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇F₃N₃O₂ |
| Molecular Weight | 278.18 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 2 |
Table 2 : Synthetic Conditions and Yields from Key Studies
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | PyBroP, Et₃N, 1,4-dioxane, 20°C | 85-90% |
| Suzuki Cross-Coupling | PdCl₂(PPh₃)₂, Na₂CO₃, 110°C, 24h | 93% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
